
(4,6-Dichloropyrimidin-5-yl)methanol
Overview
Description
(4,6-Dichloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method includes the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated product is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol is preferred for the reaction .
Chemical Reactions Analysis
Types of Reactions: (4,6-Dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Amination: Using alkoxide ions in the presence of a high concentration of alkoxide ions.
Solvolysis: Involves the reaction with solvents like ethanol or methanol in the presence of a base.
Major Products Formed:
Aminated Derivatives: Formed through amination reactions.
Substituted Pyrimidines: Resulting from substitution reactions with various nucleophiles.
Scientific Research Applications
(4,6-Dichloropyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)methanol involves its interaction with molecular targets and pathways:
Inhibition of Nitric Oxide Production: The compound inhibits immune-activated nitric oxide production, which is crucial in inflammatory responses.
Antiviral Activity: It prevents the maturation of viral particles, thereby inhibiting the replication of viruses.
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties and inhibitory effects on nitric oxide production.
5-Amino-4,6-dichloropyrimidine: Used in the synthesis of various nucleoside analogs.
Uniqueness: (4,6-Dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical reactivity and biological activity compared to other dichloropyrimidine derivatives.
Biological Activity
(4,6-Dichloropyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and a hydroxymethyl group at position 5. The presence of these functional groups contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These enzymes are critical for DNA synthesis and repair, making the compound a potential candidate for anticancer therapies .
- Nucleophilic Substitution : The compound participates in aromatic nucleophilic substitution reactions, which are essential for forming various pyrimidine-based derivatives that may exhibit biological activity .
- Modulation of Immune Responses : Research indicates that this compound can inhibit nitric oxide production in immune-activated cells, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Antiviral Properties
This compound has been investigated for its antiviral properties against several viruses, including Herpes simplex virus, Picornavirus, and Poxvirus. Studies have demonstrated that the compound exhibits significant antiviral activity, potentially through its ability to disrupt viral replication processes .
Antimicrobial Effects
In addition to its antiviral activity, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, although further research is needed to quantify these effects .
In Vitro Studies
In vitro experiments have revealed that this compound can induce apoptosis in cancer cell lines at higher concentrations while promoting cell survival at lower doses. This dual effect highlights its potential as a therapeutic agent in oncology.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable water solubility, which enhances its bioavailability. Studies suggest that the compound remains stable under physiological conditions but may degrade under extreme pH levels.
Applications in Scientific Research
The versatility of this compound extends across various fields:
- Medicinal Chemistry : It serves as a precursor for synthesizing novel pyrimidine-based pharmaceuticals with enhanced biological activity.
- Agricultural Chemistry : The compound is utilized in developing agrochemicals due to its reactivity and potential herbicidal properties .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4,6-Dichloropyrimidin-5-yl)methanol, and how can reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves oxidation or substitution reactions. For example, 1-(4,6-dichloropyrimidin-5-yl)ethanol can be oxidized to the corresponding ketone using chromium trioxide (CrO₃) in acetone under controlled conditions (86% yield) . Alternatively, nucleophilic substitution reactions on 4,6-dichloropyrimidine derivatives with alcohols or alkoxides in the presence of bases like K₂CO₃ are common . Key parameters include:
- Temperature : Higher temperatures accelerate substitution but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base selection : Bases like NaH or K₂CO₃ influence reaction rates and selectivity.
Table 1 : Example reaction conditions from literature:
Starting Material | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
1-(4,6-Dichloropyrimidin-5-yl)ethanol | CrO₃, acetone, 2.5h | 1-(4,6-Dichloropyrimidin-5-yl)ethanone | 86% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key for structural confirmation. For example, 1-(2-amino-4,6-dichloropyrimidin-5-yl)ethanol shows distinct peaks for hydroxyl (δ ~5.3 ppm) and pyrimidine protons (δ ~8.5 ppm) .
- HPLC : Used for purity assessment (e.g., reverse-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ for C₅H₄Cl₂N₂O: 193.97).
Advanced Research Questions
Q. How does the chlorination pattern at the 4,6-positions of the pyrimidine ring affect the compound's reactivity in nucleophilic substitutions, and what strategies optimize selectivity?
- Methodological Answer : The electron-withdrawing Cl groups activate the pyrimidine ring toward nucleophilic attack. Substitution at the 5-position is favored due to steric and electronic effects. To optimize selectivity:
- Steric hindrance : Bulkier nucleophiles (e.g., tert-butanol) may target less hindered positions.
- Catalysis : Transition metals (e.g., CuI) can mediate regioselective substitutions .
Example: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate undergoes selective substitution with amines to yield bioactive derivatives .
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation discrepancies.
- Structural Confirmation : Ensure derivatives are >95% pure via HPLC and NMR to rule out impurities affecting activity .
Case Study: N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine showed AKT inhibition variability; retesting under standardized conditions resolved outliers .
Q. In the context of corrole derivatives, how do tautomeric forms of this compound influence fluorescence properties, and what techniques validate their coexistence in solution?
- Methodological Answer : Tautomerism impacts fluorescence quantum yields and Stokes shifts. For 10-(4,6-dichloropyrimidin-5-yl)-5,15-dimesitylcorrole:
- Ground-State Absorption Spectroscopy : Identifies tautomeric equilibria via dual absorption bands .
- Temperature-Dependent Fluorescence : Cooling to 4.2 K stabilizes individual tautomers, revealing distinct emission spectra .
Table 2 : Tautomer-specific spectral
Tautomer | λ_abs (nm) | λ_em (nm) | Conditions | Reference |
---|---|---|---|---|
NH-1 | 420 | 650 | 4.2 K | |
NH-2 | 435 | 670 | 4.2 K |
Properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXRISGDUFMBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693832 | |
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-85-8 | |
Record name | (4,6-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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